molecular formula C16H27BO4 B8140765 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B8140765
M. Wt: 294.2 g/mol
InChI Key: ROEOLPDHZIGRCS-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring and a bicyclo[2.2.2]octane structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[222]octane-1-carboxylate typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve specific temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions can produce various hydrocarbons .

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The bicyclo[2.2.2]octane structure provides rigidity and stability to the compound, enhancing its reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a boron-containing dioxaborolane ring and a bicyclo[2.2.2]octane structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO4/c1-13(2)14(3,4)21-17(20-13)16-9-6-15(7-10-16,8-11-16)12(18)19-5/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOLPDHZIGRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC(CC2)(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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